molecular formula C7H12N2O2 B12368233 1-Propyldihydropyrimidine-2,4(1H,3H)-dione

1-Propyldihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12368233
M. Wt: 156.18 g/mol
InChI Key: TXJILZIFBCKMQV-UHFFFAOYSA-N
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Description

1-Propyldihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the class of dihydropyrimidines. This compound is characterized by a pyrimidine ring that is partially saturated, with a propyl group attached to the nitrogen atom at the first position. The structure of this compound includes two carbonyl groups at the second and fourth positions, making it a dione.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyldihydropyrimidine-2,4(1H,3H)-dione can be synthesized through various methods, including:

    Biginelli Reaction: This is a one-pot, three-component reaction involving an aldehyde, a β-keto ester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and carried out under reflux conditions.

    Cyclocondensation Reactions: These involve the condensation of urea or thiourea with β-dicarbonyl compounds in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound often involves the Biginelli reaction due to its simplicity and high yield. The reaction is scaled up in large reactors, and the product is purified through recrystallization or chromatography.

Chemical Reactions Analysis

1-Propyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups, using reagents like halogens, alkyl halides, or aryl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkyl halides, aryl halides.

    Condensation Reagents: Aldehydes, ketones, acids.

Major Products:

    Oxidation Products: Pyrimidine derivatives with higher oxidation states.

    Reduction Products: Dihydroxy derivatives.

    Substitution Products: Halogenated, alkylated, or arylated pyrimidine derivatives.

    Condensation Products: Schiff bases, other condensation products.

Scientific Research Applications

1-Propyldihydropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Propyldihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the propyl group, making it less hydrophobic and potentially less bioactive.

    1-Methyldihydropyrimidine-2,4(1H,3H)-dione: Contains a methyl group instead of a propyl group, which may affect its biological activity and solubility.

    1-Ethyldihydropyrimidine-2,4(1H,3H)-dione: Contains an ethyl group, which may have different steric and electronic effects compared to the propyl group.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the propyl group can enhance its hydrophobicity, potentially increasing its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-propyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-2-4-9-5-3-6(10)8-7(9)11/h2-5H2,1H3,(H,8,10,11)

InChI Key

TXJILZIFBCKMQV-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(=O)NC1=O

Origin of Product

United States

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